2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid
Overview
Description
The compound of interest, "2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid," is a derivative of thiazole and pyridine with a carboxylic acid functional group. It is related to various compounds that have been synthesized and studied for their chemical and biological properties. Although the exact compound is not directly mentioned in the provided papers, similar structures have been investigated, such as 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid derivatives and 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid derivatives starts from methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids . Similarly, the synthesis of 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives involves a reaction with substituted halo anilines using thionyl chloride and hydroxy benzotriazole in the presence of triethylamine in Dichloromethane .
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray diffraction methods. For example, the structure of 2-(4-methylpyridinium)-5-(4-pyridinium)-1,3-dithiolane-2,4-dicarboxylic acid dithiocyanate monohydrate was determined by X-ray diffraction, revealing a monoclinic crystal system . Similarly, the molecular and supramolecular structures of a ligand and its complex with HgCl2 were studied by X-ray diffractometry .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be complex and diverse. For instance, 5-amino-1,2,3-triazole-4-carboxylic acid is a versatile molecule for the preparation of biologically active compounds based on the triazole scaffold, but its chemistry may be influenced by the possibility of undergoing the Dimroth rearrangement . The synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid also involve further transformations, such as introducing highly basic aliphatic amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include optical and electronic characteristics. For example, the dispersion of linear and nonlinear optical susceptibilities and the hyperpolarizability of 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole were investigated using theoretical methods, revealing a direct energy gap and negative birefringence . The thermal stability and photoluminescence properties of coordination polymers based on a pyridyl-triazole ligand were also studied .
Scientific Research Applications
Synthesis and Biological Evaluation
The compound 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid and its derivatives have been extensively studied for their potential in various fields. One study by Babu et al. (2016) synthesized derivatives of this compound, demonstrating their significant in vitro antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Babu, Babu, Ravisankar, & Latha, 2016).
Metal–Organic Frameworks and Gas Sorption
Zhou et al. (2013) employed 2-(4-pyridyl)-4-methylthiazole-5-carboxylic acid in the creation of metal–organic frameworks. These frameworks exhibit properties like selective gas sorption and antiferromagnetic coupling, indicating their utility in gas storage and separation technologies (Zhou et al., 2013).
Coordination Architecture in Supramolecular Chemistry
The use of derivatives of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid in constructing diverse metal–organic supramolecular architectures was explored by Chen et al. (2007). This research highlights the compound’s versatility in forming various dimensional structures, crucial for the development of new materials in supramolecular chemistry (Chen et al., 2007).
Novel Oxorhenium Complex Synthesis
Machura et al. (2011) synthesized a novel dinuclear rhenium oxocomplex using 2-(2-pyridyl)-4-methylthiazole-5-carboxylic acid. This complex was studied for its spectroscopic and structural properties, indicating potential applications in catalysis and material science (Machura et al., 2011).
Fluorescent Properties for Sensing and Laser Applications
Grummt et al. (2007) studied the fluorescent properties of pyridylthiazoles, which include derivatives of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid. These compounds exhibited high fluorescence quantum yields and large Stokes shift values, making them suitable for applications in metal sensing and as laser dyes (Grummt, Weiss, Birckner, & Beckert, 2007).
Safety And Hazards
Safety and hazard information can be found in Material Safety Data Sheets (MSDS) and other safety databases. This can include information on toxicity, flammability, environmental impact, and safe handling procedures.
Future Directions
Future directions could involve potential applications of the compound, areas of research that could be explored, and any modifications to the compound that could be beneficial.
properties
IUPAC Name |
4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDHWPOPCNNAOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187991 | |
Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809114 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid | |
CAS RN |
34418-48-9 | |
Record name | 4-Methyl-2-(2-pyridinyl)-5-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34418-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034418489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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